

side-by-side comparison of anhydrotetracycline and 4-epidoxycycline as inducers

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Compound of Interest

Compound Name: Anhydrotetracycline

Cat. No.: B590944

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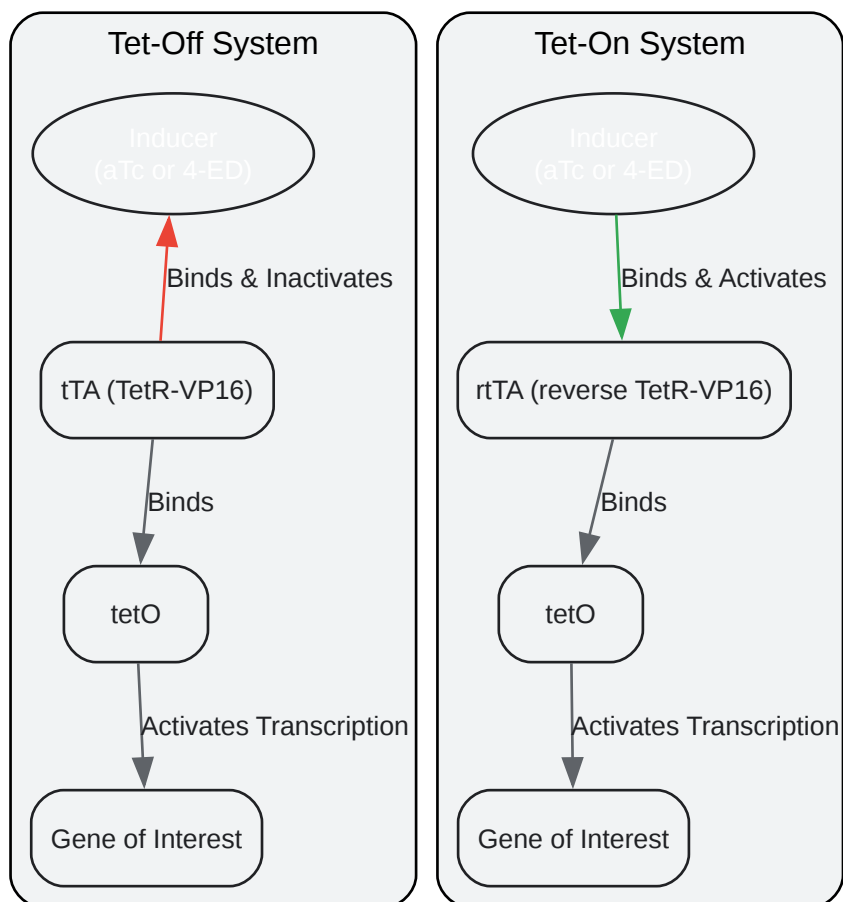
A Head-to-Head Battle of Inducers: Anhydrotetracycline vs. 4-Epidoxycycline

In the realm of inducible gene expression, the tetracycline (Tet) system stands as a cornerstone for researchers, offering precise control over gene activity. The choice of the inducer molecule is critical for the system's performance, with **anhydrotetracycline** (aTc) and 4-epidoxycycline (4-ED) emerging as two powerful alternatives to the traditional tetracycline and doxycycline. This guide provides a comprehensive side-by-side comparison of aTc and 4-ED, supported by experimental data, to aid researchers in selecting the optimal inducer for their specific experimental needs.

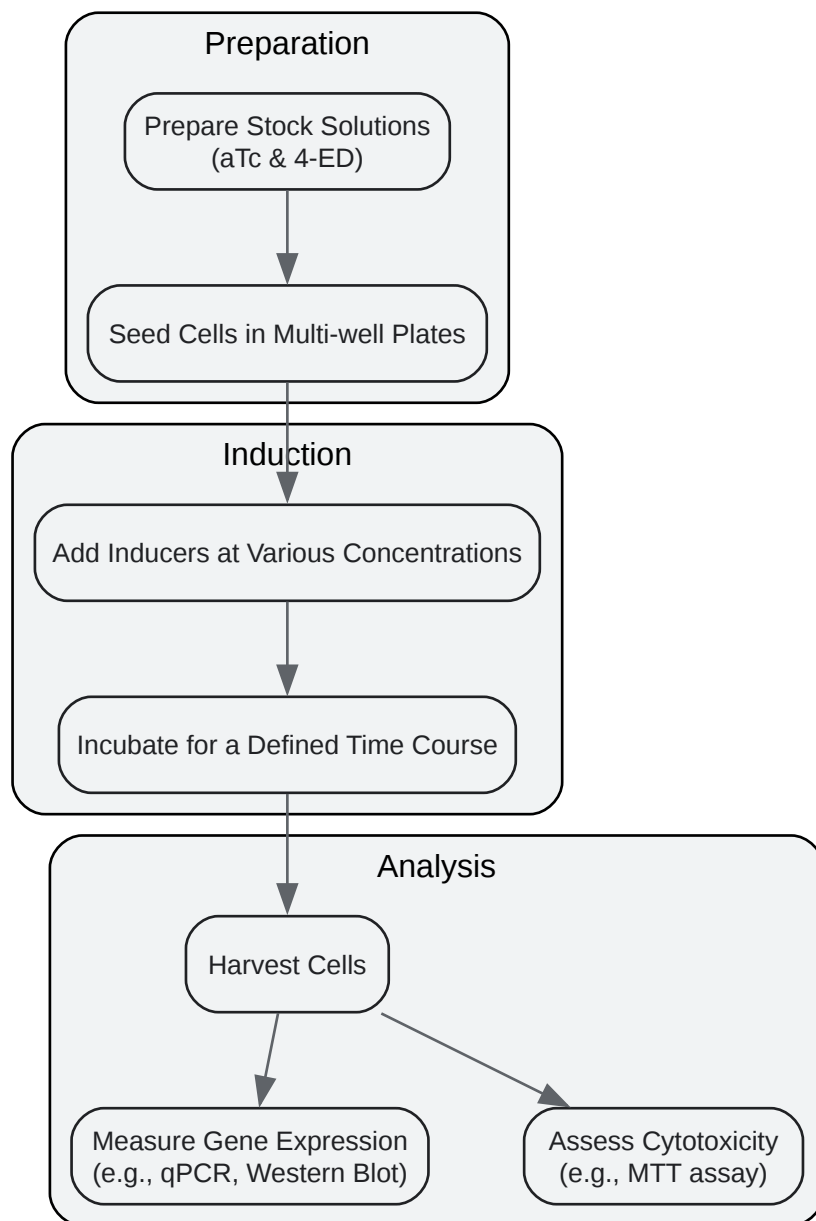
Mechanism of Action: A Shared Pathway

Both **anhydrotetracycline** and 4-epidoxycycline function by modulating the binding of the Tet Repressor protein (TetR) to the tetracycline operator (tetO) sequences within the promoter of a target gene. In the commonly used Tet-Off system, the binding of the inducer to the Tet-controlled transactivator (tTA), a fusion of TetR and a viral activation domain, prevents tTA from binding to tetO, thereby turning off gene expression. Conversely, in the Tet-On system, the inducer facilitates the binding of the reverse tTA (rtTA) to tetO, switching on gene expression.

Tetracycline-Inducible Gene Expression System



Workflow for Comparing Inducers



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